molecular formula C16H16ClF2N3O4S B13159714 Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13159714
M. Wt: 419.8 g/mol
InChI Key: QXNLEEPNBQSLJB-UHFFFAOYSA-N
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Description

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with a unique structure that includes a chlorosulfonyl group, a difluoromethyl group, and an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-a]pyrazine core, introduction of the difluoromethyl group, and the addition of the chlorosulfonyl group.

    Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrazine ring system.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates under suitable conditions.

    Addition of the Chlorosulfonyl Group: The chlorosulfonyl group is typically introduced using chlorosulfonyl isocyanate or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the chlorosulfonyl group to a sulfonamide.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols can be used under mild to moderate conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while reduction reactions can produce sulfonamides or other reduced forms.

Scientific Research Applications

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The difluoromethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Chlorosulfonyl isocyanate: A simpler compound with a chlorosulfonyl group and an isocyanate group.

Uniqueness

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both chlorosulfonyl and difluoromethyl groups allows for diverse chemical modifications and applications.

Biological Activity

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a chlorosulfonyl group and a difluoromethyl moiety attached to an imidazo[1,2-a]pyrazine core. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C16H16ClF2N3O4S
  • Molecular Weight : 419.83 g/mol
  • CAS Number : 2060061-54-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The chlorosulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.
  • Modulation of Receptor Activity : It may influence receptor signaling pathways through binding interactions that alter receptor conformation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties
    • Preliminary studies suggest potential antimicrobial effects against various bacterial strains. The presence of the chlorosulfonyl group enhances reactivity towards microbial targets.
  • Anti-inflammatory Activity
    • Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo.
  • Anticancer Potential
    • Investigations into its cytotoxic effects on cancer cell lines reveal significant inhibitory effects on cell proliferation.

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study 1 : A derivative of the compound demonstrated significant inhibition of bacterial growth in Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µM.
  • Study 2 : In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell cultures upon stimulation with lipopolysaccharides (LPS).

Interaction Profiles

The interaction profiles of this compound suggest it may engage with various biological macromolecules:

TargetType of InteractionEffect
Enzyme XCovalent bindingInhibition
Receptor YCompetitive bindingModulation
Protein ZNon-covalent interactionStabilization

Comparative Analysis

The compound shares structural similarities with other biologically active compounds. Below is a comparative analysis highlighting unique aspects:

Compound NameStructural FeaturesUnique Aspects
Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylateCyclopropyl instead of difluoromethylDifferent biological activity profile
Benzyl 3-(methylsulfanyl)-5-methylimidazo[1,2-a]pyrazineMethylsulfanyl groupLess electrophilic character
Benzyl 4-(trifluoromethyl)-imidazoleTrifluoromethyl instead of difluoromethylSimpler structure but similar reactivity

Properties

Molecular Formula

C16H16ClF2N3O4S

Molecular Weight

419.8 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-2-(difluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H16ClF2N3O4S/c17-27(24,25)10-12-14(15(18)19)20-13-8-21(6-7-22(12)13)16(23)26-9-11-4-2-1-3-5-11/h1-5,15H,6-10H2

InChI Key

QXNLEEPNBQSLJB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=C2CS(=O)(=O)Cl)C(F)F)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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